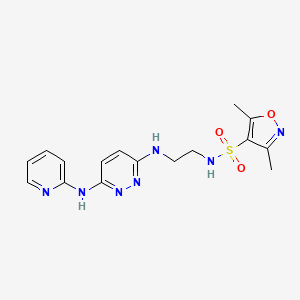

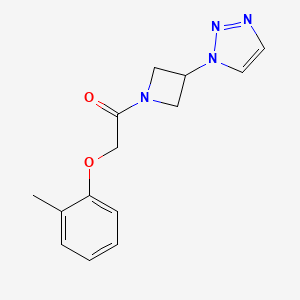

![molecular formula C22H21N3O3 B2931820 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-14-0](/img/structure/B2931820.png)

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione” is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .Chemical Reactions Analysis

The reactions for synthesis of similar compounds are summarised as follows: Compounds were prepared from indole and oxalyl chloride in anhydrous ether at 05°C under the protection of nitrogen. Compounds were obtained from diaryl ketones in the presence of sodium borohydride in methanol at reflux. A following chlorination of these compounds with a stoichiometric amount of thionyl chloride in dichloromethane at room temperature afforded the next set of compounds. These compounds were then treated with piperazine in DMF at 80°C to yield the final set of compounds .Physical and Chemical Properties Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Physically, they are crystalline colorless in nature with specific odors .Aplicaciones Científicas De Investigación

HIV-1 Attachment Inhibition

The compound and its derivatives, particularly those with modifications on the piperazine ring, have been studied for their potential as HIV-1 attachment inhibitors. These molecules interfere with the interaction between the viral gp120 protein and the CD4 receptor on host cells, a crucial step in HIV infection. The piperazine scaffold plays a critical role in maintaining the appropriate spatial arrangement required for effective inhibition (Wang et al., 2009).

Synthesis Techniques and Applications

Piperazine derivatives, including those related to the compound , are used in various synthesis techniques. For instance, they are involved in Diels-Alder cycloadditions, leading to the formation of complex structures with potential biological activities. These synthesis pathways are valuable for producing compounds with applications in drug discovery and development (Jin, Wessig, & Liebscher, 2001).

Antiasthmatic Activity

Derivatives of the compound have been explored for their vasodilatory and antiasthmatic activities. Xanthene derivatives, in particular, show promise in this area. Research has focused on synthesizing and evaluating such compounds for their potential to act as Phosphodiesterase 3 inhibitors, a target for anti-asthmatic therapy (Bhatia et al., 2016).

Antimicrobial and Antifungal Applications

Some piperazine derivatives exhibit significant antimicrobial and antifungal activities. Research in this area aims to develop new therapeutic agents that can address resistant microbial strains. The structure-activity relationships (SAR) of these compounds are crucial for optimizing their biological efficacy (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Mecanismo De Acción

The mechanism of action of indole derivatives is diverse, depending on the specific derivative and its biological activity. For example, some indole derivatives have been found to have good HIV-1 attachment inhibitory activity by preventing entry to the host cell by binding to the viral envelope gp120 .

Direcciones Futuras

Given the diverse biological activities of indole derivatives, there is immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . This compound, with its unique structure, could be a valuable addition to this research.

Propiedades

IUPAC Name |

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-15(26)16-6-8-17(9-7-16)24-10-12-25(13-11-24)22(28)21(27)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,23H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOPBWKGPOOUFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

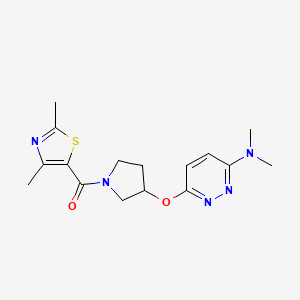

![ethyl 7-benzyl-6-(2,2-diphenylacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2931739.png)

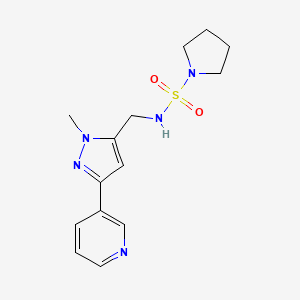

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2931742.png)

![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/new.no-structure.jpg)

![N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2931752.png)

![5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2931753.png)

![4-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B2931758.png)

![2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2931760.png)